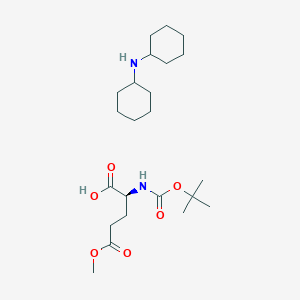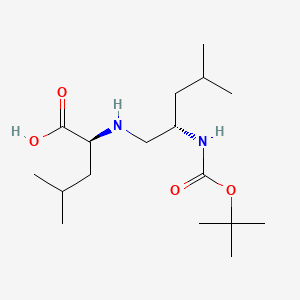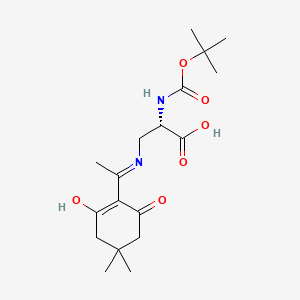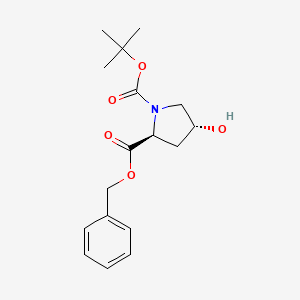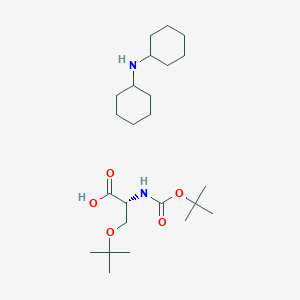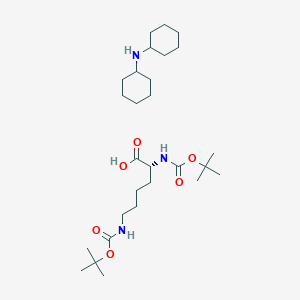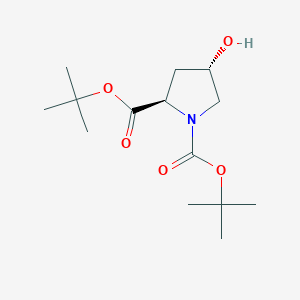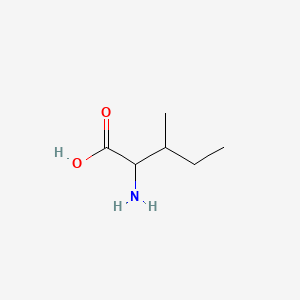
DL-异亮氨酸
描述
DL-Isoleucine is a branched-chain alpha-amino acid that consists of 3-methylpentanoic acid bearing an amino substituent at position 212. It is a natural product found in Daphnia magna and Mus musculus1. It appears as a white crystalline powder with a caramel, maple syrup odor, and slightly bitter taste3.
Synthesis Analysis
DL-Isoleucine can be synthesized from L-isoleucine by acetylation and epimerization by acetic anhydride, followed by separation of the diastereoisomeric ammonium salts using the solubility difference4. Another study reported the preparation of DL-Isoleucine from a mixture of DL-Isoleucine and DL-alloisoleucine by reacting the mixture with 1,5-naphthalenedisulfonic acid in water4.
Molecular Structure Analysis
The molecular formula of DL-Isoleucine is C6H13NO212. Its molecular weight is 131.17 g/mol1. The IUPAC name is 2-amino-3-methylpentanoic acid1. The InChI is 1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)1.
Chemical Reactions Analysis
The catabolism of DL-Isoleucine initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation5. The catabolism uses the same enzymes in the first two steps. The first step is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor5.
Physical And Chemical Properties Analysis
DL-Isoleucine has a density of 1.0±0.1 g/cm32. Its boiling point is 225.8±23.0 °C at 760 mmHg2. The molar refractivity is 34.9±0.3 cm32. It has 3 H bond acceptors and 3 H bond donors2.科学研究应用
Neuroscience
DL-Isoleucine has been studied for its potential impact on longevity and health .
Summary of the Application
Researchers discovered that reducing the amino acid isoleucine in diets can significantly improve health outcomes in mice . The study reveals that a low-isoleucine diet led to longer lifespans, leaner bodies, and reduced cancer and prostate problems in mice, despite higher calorie consumption .
Methods of Application
The researchers fed genetically diverse mice either a balanced control diet, a version of the balanced diet that was low in a group of about 20 amino acids, or a diet formulated to cut out two-thirds of the diet’s isoleucine .
Results or Outcomes
The study found that a diet low in isoleucine extended the lifespan of mice and improved various health metrics, including body leanness and reduced disease risks . Mice on this diet consumed more calories but maintained leaner bodies and better health due to metabolic adjustments .
Chemical Synthesis
DL-Isoleucine is used in the preparation of other compounds through asymmetric transformation .
Summary of the Application
The chemical synthesis of isoleucine leads to a mixture of DL-Isoleucine and DL-alloisoleucine . The preparation of DL-Isoleucine from the mixture was studied .
Methods of Application
When the mixture was reacted with 1,5-naphthalenedisulfonic acid in water, DL-Isoleucine formed the less soluble 1,5-naphthalenedisulfonate and could be separated in the form of the salt from the mixture . The soluble DL-alloisoleucine salt was easily epimerized by heating in acetic acid in the presence of salicylaldehyde and free isoleucine mixture .
Results or Outcomes
Asymmetric transformation between the two diastereoisomeric racemates was carried out by the simultaneous combination of the fractional crystallization of the less soluble DL-Isoleucine salt and the epimerization of the soluble DL-alloisoleucine salt . DL-Isoleucine salt was obtained in a yield of up to 95% from a DL-Isoleucine–DL-alloisoleucine mixture or even from DL-alloisoleucine .
Pharmaceuticals
DL-Isoleucine is an essential amino acid found in many proteins and is used as a component of total parenteral nutrition .
Summary of the Application
Isoleucine is important in hemoglobin synthesis and regulation of blood sugar and energy levels . It provides ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain and helping you to be more alert .
Methods of Application
Isoleucine is commonly found in pharmaceutical products under various brand names such as Aminosyn II 7 %, Sulfite-free, Aminosyn-PF 7%, Clinimix 2.75/5, Clinimix E 2.75/5, Clinisol 15, Freamine 6.9, Freamine III 10, Hepatamine 8, Nephramine, Olimel, Periolimel, Plenamine, Premasol, Primene, Procalamine 3, Prosol, Travasol 10, Trophamine 10 % .
Results or Outcomes
The branched-chain amino acids may have antihepatic encephalopathy activity in some. They may also have anticatabolic and antitardive dyskinesia activity .
Food Industry
DL-Isoleucine is used in the food industry as a dietary supplement & nutraceutical .
Summary of the Application
It is added to food products to fortify them or be a part of nutrient premixes providing essential nutrients . Foods high in isoleucine include beef, chicken, pork, fish, tofu, dairy, beans, lentils, whole grains, nuts, seeds, and vegetables like peas .
Methods of Application
As an essential amino acid, isoleucine must be obtained from daily diet or supplementation .
Results or Outcomes
Isoleucine supplementation can help reduce muscle soreness, decrease recovery time, and prevent muscle protein breakdown . It plays a crucial role in maintaining blood sugar levels and supporting the immune system .
Agriculture
DL-Isoleucine is used in the agriculture industry, particularly in aquaculture and livestock farming .
Summary of the Application
In aquaculture, isoleucine and leucine support the rapid growth of juvenile Nile tilapia . In livestock farming, a basal diet containing approximately 22% protein and consisting of blood flour supplemented with methionine was used to determine the isoleucine requirement for early growth of swine .
Methods of Application
In aquaculture, excess supplementation of Ile and Leu (at a level of 2.5 percent) in a practical diet was evaluated for its effect on the production performance and health indicators of juvenile Nile tilapia . In livestock farming, various levels of dl-isoleucine (with allo-isoleucine) were added to the diet for weanling pigs .
Results or Outcomes
In aquaculture, isoleucine and leucine were found to support the rapid growth of juvenile Nile tilapia . In livestock farming, the maximum response in growth and feed efficiency was obtained with the diet containing 0.7% l-isoleucine .
Cosmetics
DL-Isoleucine is used in the cosmetics industry for its conditioning properties .
Summary of the Application
Isoleucine, also known as L-Isoleucine, is an essential amino acid used in cosmetics for its various conditioning properties . It serves as an antistatic agent and as a conditioning agent for both skin and hair .
Methods of Application
Isoleucine is found as part of complex formulations within cosmetic products rather than as a standalone ingredient . This is because it works synergistically with other ingredients, enhancing their effectiveness .
Results or Outcomes
By increasing the skin’s ability to hold moisture, Isoleucine helps maintain a healthy and hydrated appearance . It also helps to reduce static electricity in hair, making it more manageable .
Sports Nutrition
DL-Isoleucine is used in sports nutrition as a dietary supplement .
Summary of the Application
Branched-chain amino acids (BCAAs), including isoleucine, are popular sports supplements, marketed under the premise that they enhance muscular adaptations .
Methods of Application
BCAAs are consumed as dietary supplements by athletes and the general public .
Results or Outcomes
BCAAs have many important physiological roles and characteristics. They facilitate the ability of muscle fibers to absorb blood sugar and modulate insulin signaling . They are important regulators of muscle protein metabolism .
Biochemistry
DL-Isoleucine is used in biochemistry as a precursor for the biosynthesis of anteiso-fatty acids .
Summary of the Application
Isoleucine (Ile) is a precursor for the biosynthesis of anteiso-fatty acids in rat skin .
Methods of Application
Among the four possible stereoisomers of Ile, L-Ile, and L-allo-Ile were selectively used for biosynthesis of anteiso-fatty acids .
Results or Outcomes
The unique properties of BCAA make them of integral importance for skeletal muscle metabolism . Thus, BCAA have long been viewed as potential candidates for supplementation .
安全和危害
DL-Isoleucine should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion6. It should be stored in a dry, cool, and well-ventilated place7. In case of contact, rinse immediately with plenty of water6.
未来方向
The study of DL-Isoleucine properties is of fundamental interest4. The physical and chemical properties of DL-Isoleucine crystals have been little studied, while the pressure effect on the properties of these crystals, as well as their mechanical properties, have not been studied at all4. Therefore, more research is needed in these areas.
属性
IUPAC Name |
2-amino-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901480 | |
| Record name | 2-Amino-3-methyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glistening solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |
| Record name | DL-Isoleucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20673 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (±)-erythro-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | dl-Isoleucine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
225.00 to 226.00 °C. @ 760.00 mm Hg | |
| Record name | (±)-erythro-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
21.4 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
| Record name | (±)-erythro-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | dl-Isoleucine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
DL-Isoleucine | |
CAS RN |
73-32-5, 443-79-8, 1509-34-8, 2095501-92-9, 3107-04-8 | |
| Record name | l-isoleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-ISOLEUCINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-allo-Isoleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoleucine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-3-methyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-allo-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-erythro-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
| Record name | (±)-erythro-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

